Methyl 2-amino-4-bromo-3-hydroxybenzoate
Description
Methyl 2-amino-4-bromo-3-hydroxybenzoate is a substituted aromatic ester with the molecular formula C₈H₈BrNO₃. Its structure comprises a benzoic acid backbone esterified with methanol, featuring three distinct substituents:
- Amino group (-NH₂) at position 2 (ortho to the ester group).
- Bromo group (-Br) at position 4 (para to the hydroxyl group).
- Hydroxyl group (-OH) at position 3 (meta to the ester group).
These substituents confer unique physicochemical properties:
- Polarity and Solubility: The amino and hydroxyl groups enhance polarity, favoring solubility in polar solvents like DMSO or methanol.
- Reactivity: The bromo group enables cross-coupling reactions (e.g., Suzuki), while the amino group allows derivatization (e.g., diazotization).
- Acidity: The hydroxyl group (pKa ~10–12) is less acidic than ortho-hydroxybenzoates (e.g., methyl salicylate, pKa ~8–10) due to the absence of intramolecular hydrogen bonding .

Properties
Molecular Formula |
C8H8BrNO3 |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
methyl 2-amino-4-bromo-3-hydroxybenzoate |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3,11H,10H2,1H3 |
InChI Key |
VINXVFDATQEXOF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl Salicylate (Methyl 2-hydroxybenzoate)
Structural Similarities : Both compounds are methyl esters of hydroxybenzoic acids.
Key Differences :
Methyl salicylate’s volatility and simpler structure make it suitable for gas-phase applications (e.g., atmospheric studies ), whereas the target compound’s functional groups suggest utility in synthetic chemistry.
Terpenoid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)
Structural Similarities: Both are methyl esters, but terpenoid esters (e.g., sandaracopimaric acid methyl ester ) have complex aliphatic backbones.
The aromatic backbone of the target compound facilitates electronic conjugation, influencing UV absorption and reactivity, unlike terpenoid esters.
General Methyl Ester Properties
Evidence from methyl ester studies (Table 3, IC-AMCE 2023 ) highlights trends:
- Hydrolysis : Electron-withdrawing groups (e.g., -Br) stabilize esters against hydrolysis compared to electron-donating groups (e.g., -NH₂).
- Melting Points : Aromatic esters with polar substituents (e.g., -OH) exhibit higher melting points than aliphatic esters.
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